Cas no 1170156-90-7 (1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea)

1-[2-(4-Methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core functionalized with a pyridinylmethylthio moiety. This compound exhibits potential as a bioactive molecule due to its structural complexity, which combines aromatic, heterocyclic, and sulfur-containing groups. The presence of the methoxyphenethyl and pyridinylmethylthio substituents may enhance binding affinity in biological systems, making it a candidate for pharmaceutical or agrochemical research. Its well-defined molecular architecture allows for precise modifications, enabling structure-activity relationship studies. The compound is suited for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, owing to its versatile pharmacophoric elements.
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea structure
1170156-90-7 structure
商品名:1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
CAS番号:1170156-90-7
MF:C18H19N5O2S2
メガワット:401.50576043129
CID:5470866

1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-[2-(4-methoxyphenyl)ethyl]-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
    • 1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
    • インチ: 1S/C18H19N5O2S2/c1-25-15-6-4-13(5-7-15)8-10-20-16(24)21-17-22-23-18(27-17)26-12-14-3-2-9-19-11-14/h2-7,9,11H,8,10,12H2,1H3,(H2,20,21,22,24)
    • InChIKey: DSTAPHXXXRDMFA-UHFFFAOYSA-N
    • ほほえんだ: N(CCC1=CC=C(OC)C=C1)C(NC1=NN=C(SCC2=CC=CN=C2)S1)=O

1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2680-2005-3mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-2005-20μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-2005-10mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2680-2005-50mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2680-2005-2mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-2005-30mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2680-2005-1mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-2005-75mg
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2680-2005-2μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2680-2005-10μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
1170156-90-7 90%+
10μl
$69.0 2023-05-16

1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea 関連文献

1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)ureaに関する追加情報

Compound Introduction: 1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea and CAS No. 1170156-90-7

Introduction to the compound 1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea, identified by its CAS number CAS No. 1170156-90-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in medicinal research.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a 4-methoxyphenyl moiety and a 1,3,4-thiadiazole ring system. The presence of these elements contributes to its unique chemical properties and potential biological interactions. Specifically, the pyridin-3-yl)methyl]sulfanyl group introduces a sulfanyl moiety that is known to enhance binding affinity to biological targets.

In recent years, there has been growing interest in the development of molecules that incorporate heterocyclic scaffolds such as thiadiazoles due to their demonstrated efficacy in various pharmacological applications. The 1,3,4-thiadiazole core is particularly noteworthy for its ability to modulate enzyme activity and receptor binding. This has led to extensive research into derivatives of thiadiazole that exhibit anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves a multi-step process that requires precise control over reaction conditions. The introduction of the 4-methoxyphenyl group and the sulfanyl-substituted thiadiazole ring necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to facilitate the formation of key bonds within the molecule.

The biological activity of this compound has been the focus of numerous preclinical studies. Research indicates that it interacts with several targets relevant to human health conditions. For instance, studies have suggested that it may inhibit the activity of enzymes involved in inflammation and cell proliferation. Additionally, its interaction with receptors expressed in cancer cells has been explored as a potential therapeutic strategy.

The< strong>pyridin-3-yl)methyl]sulfanyl group plays a crucial role in modulating the pharmacokinetic properties of the compound. This moiety enhances solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, its ability to form hydrogen bonds with biological targets improves binding affinity and duration.

In vitro studies have demonstrated promising results regarding the compound's ability to modulate signaling pathways associated with various diseases. For example, it has shown potential in inhibiting pathways involved in tumor growth and metastasis. These findings have prompted further investigation into its therapeutic applications.

The< strong>1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea structure also exhibits interesting pharmacological properties that make it suitable for drug development. Its ability to cross the blood-brain barrier has been noted in preliminary studies, suggesting potential applications in treating neurological disorders. Additionally, its stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products.

The< strong>CAS No. 1170156-90-7 identification ensures that researchers can reliably obtain and utilize this compound for their studies without ambiguity regarding its chemical identity. This standardized naming system is essential for maintaining consistency in scientific literature and ensuring reproducibility across different research groups.

Ongoing research continues to explore new derivatives of thiadiazole-based compounds like this one. The integration of computational methods such as molecular modeling and virtual screening has accelerated the discovery process by allowing researchers to predict potential interactions before conducting wet-lab experiments.

The< strong>4-methoxyphenyl group's role in enhancing binding affinity underscores the importance of functional group design in medicinal chemistry. By strategically incorporating such moieties into molecular frameworks, researchers can fine-tune pharmacological profiles to achieve desired therapeutic effects.

The< strong/pyridin-3-yl)methyl]sulfanyl-substituted thiadiazole ring represents a convergence of multiple pharmacophoric elements that work synergistically to enhance biological activity. This design approach exemplifies how complex molecular architectures can be leveraged to develop novel therapeutic agents.

In conclusion,< strong/1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-y)methyl]sulfanyl}-1,ydrazol-y)yurea, identified by its CAS numberCAS No./1170156-y0-y7,, is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents.

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